4-(甲基磺酰胺)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

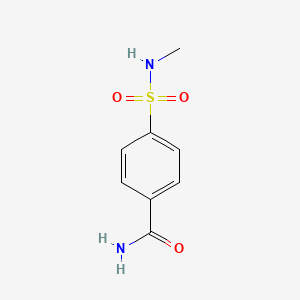

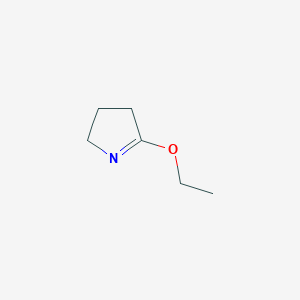

4-(Methylsulfamoyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S . It is also known as 4-Methylsulfonylbenzoic acid and Benzamide, 4-methyl- . The molecular weight of this compound is 214.24 .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis method involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate .Molecular Structure Analysis

The molecular structure of benzamides has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The optimized structures of these dendrimer precursors at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement .Chemical Reactions Analysis

Benzamides are produced from the reaction between carboxylic acids and amines at high temperature . They are also used as an intermediate product in the synthesis of therapeutic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various spectroscopic techniques. For instance, UV–Vis spectroscopy determines and quantifies the chemical properties of a sample using absorbed monochromatic light in the ultraviolet and visible regions .科学研究应用

晶体结构分析

化合物 N-(2-(N-甲基磺酰胺)苯基)甲酰胺,是 2-甲基-2H-1,2,4-苯并噻二嗪 1,1-二氧化物的降解产物,在结构上与 4-(甲基磺酰胺)苯甲酰胺相关。它已经通过晶体结构测定进行了表征,展示了 4-(甲基磺酰胺)苯甲酰胺衍生物在晶体学和分子结构分析中的潜力。晶体结构的稳定性通过各种氢键和氧-π 堆积相互作用得到增强,这些相互作用在晶体学和材料科学领域至关重要 (Etsè, Zaragoza, & Pirotte, 2019)。

酶抑制研究

4-(甲基磺酰胺)苯甲酰胺衍生物已对其对碳酸酐酶同工酶的抑制作用进行了研究。这些研究对于理解此类化合物与酶之间的相互作用至关重要,有可能导致新型治疗剂的开发。例如,苯甲酰胺-4-磺酰胺对人碳酸酐酶同工型表现出显着的抑制作用,使其成为一类有前途的抑制剂 (Abdoli, Bozdağ, Angeli, & Supuran, 2018)。

电生理学研究

4-[(甲基磺酰基)氨基]苯甲酰胺等化合物已显示出显着的 III 类抗心律失常活性。此类化合物扩展了我们对心脏电生理学的理解,尤其是在心律失常管理方面。该类中的选定化合物表现出有效的抗心律失常活性,而不会影响传导,突出了它们在心血管研究中的潜力 (Ellingboe et al., 1992)。

电氧化过程

通过电氧化合成 4-(二正丙基磺酰胺)苯甲酸,一种相关化合物,突出了 4-(甲基磺酰胺)苯甲酰胺衍生物在电化学过程中的效用。这种方法为传统的化学合成提供了一种更安全、腐蚀性更低的选择,展示了这些化合物在绿色化学和工业应用中的潜力 (Michman & Weiss, 1990)。

作用机制

安全和危害

未来方向

The future directions in the research of benzamides involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These novel inhibitors are expected to show satisfactory efficacy and safety profiles.

属性

IUPAC Name |

4-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHGTYJHMJBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630552.png)

![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)

![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)

![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)